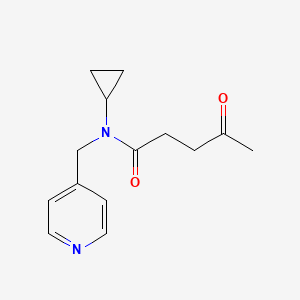![molecular formula C15H23IN2 B7580857 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine, also known as 2-Iodo-2'-aminomethyl-[1,1'-biphenyl]-4-carbonitrile, is a chemical compound that has been used in scientific research for various purposes. This compound has been studied for its potential applications in the treatment of neurological disorders, including Parkinson's disease and depression. In
作用机制
The mechanism of action of 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine involves the inhibition of the dopamine transporter. This inhibition results in an increase in dopamine levels in the brain, which can lead to a variety of effects on mood, motivation, and reward. Additionally, this compound has been shown to have an affinity for the serotonin transporter, which may contribute to its potential antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine has a variety of biochemical and physiological effects. These effects include an increase in dopamine levels in the brain, which can lead to improvements in mood, motivation, and reward. Additionally, this compound has been shown to have potential antidepressant effects, which may be due to its affinity for the serotonin transporter.
实验室实验的优点和局限性
One of the advantages of using 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the regulation of dopamine levels in the brain. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, which makes it an attractive target for further research.
One of the limitations of using 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, the potential side effects of this compound, such as its effects on serotonin levels, may need to be taken into account when designing experiments.
未来方向
There are many potential future directions for research on 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine. Some possible directions include:
1. Further studies on the potential applications of this compound in the treatment of neurological disorders, such as Parkinson's disease and depression.
2. Exploration of the potential side effects of this compound, including its effects on serotonin levels and potential toxicity.
3. Studies on the potential use of this compound as a tool for studying the regulation of dopamine levels in the brain.
4. Development of new compounds based on the structure of 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine, with improved properties and potential applications.
Conclusion
In conclusion, 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine is a chemical compound that has been extensively studied for its potential applications in the treatment of neurological disorders. This compound has a high affinity for the dopamine transporter and has been shown to have potential antidepressant effects. While there are advantages to using this compound in lab experiments, such as its usefulness for studying the regulation of dopamine levels in the brain, there are also limitations to its use, such as its potential toxicity. Future research on this compound may focus on its potential applications in the treatment of neurological disorders, its side effects, and the development of new compounds based on its structure.
合成方法
The synthesis method for 2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine involves the reaction of 4-iodobenzyl chloride with 2-piperidin-2-yl-ethanamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the target compound as a white solid.
科学研究应用
2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine has been extensively studied for its potential applications in the treatment of neurological disorders. Research has shown that this compound has a high affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
属性
IUPAC Name |
2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IN2/c1-17-10-9-15-4-2-3-11-18(15)12-13-5-7-14(16)8-6-13/h5-8,15,17H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXMOHFEXHVICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCN1CC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)

![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)
![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)

![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)

![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)